Cas no 4382-54-1 (5-methoxy-1H-indole-2-carboxylic acid)

5-methoxy-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-1H-indole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid
- NSC 30927
- 5-Methoxy-2-indolecarboxylic acid
- 1H-Indole-2-carboxylic acid, 5-methoxy-
- INDOLE-2-CARBOXYLIC ACID, 5-METHOXY-
- Acide methoxy-5 indole carboxylique-2
- Acide methoxy-5 indole carboxylique-2 [French]
- YEBJVSLNUMZXRJ-UHFFFAOYSA-N
- 5-METHOXYINDOL-2-CARBOXYLIC ACID
- NSC30927
- 5-methoxy-1H-indole-2-carboxylicacid
- PubChem1702
- 5-methoxy-2-indolic acid
- 5-MEO-ICA
- Oprea1_206851
- CB
- CHEMBL23961
- AC-19422
- AC-9836
- CCG-112235
- Z1096153758
- CS-W010727
- EN300-96643
- AKOS000265769
- MFCD00005614
- 5-Methoxy-1H-indole-2-carboxylic acid #
- A1809
- UNII-AFK8L54HA2
- 5-methoxyindole-2-carboxilic acid
- M-3500
- NS00031367
- SY050143
- AMY11977
- EINECS 224-487-6
- 5-Methoxy-1H-indole-3-carboxylicacid
- AFK8L54HA2
- SCHEMBL335235
- CHEBI:133222
- 5-Methoxy-indole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid, 97%
- 5-Methoxy-1-H-indole-2-carboxylic acid
- FT-0620570
- HMS1613F05
- 4382-54-1
- 5-METHOXYINDOLE-2-CARBOXYLICACID
- 5-(methyloxy)-1H-indole-2-carboxylic acid
- CBDivE_015623
- 5-methoxylindole-2-carboxylic Acid
- DTXSID40195944
- NSC-30927
- A7010
- M1271
- SB14717
- AS-15059
- BB 0254592
- 2-Indolecarboxylic acid, 5-methoxy-
- 5-Methoxyindole-2-carboxylate
- DB-012189
- BBL010666
- DB-350025
- ALBB-000151
- DTXCID80101847
- VEO
- 5-Methoxy-2-indolate
- DTXCID80118435
- STK386884
- 5-Methoxy-2-indolecarboxylate
- 5-methoxy-1H-indole-2-carboxylic acid
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- MDL: MFCD00005614
- インチ: 1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChIKey: YEBJVSLNUMZXRJ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])C([H])=C(C(=O)O[H])N2[H]
- BRN: 157478
計算された属性
- せいみつぶんしりょう: 191.05800
- どういたいしつりょう: 191.058
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 62.3
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.2722 (rough estimate)
- ゆうかいてん: 199-201 °C (lit.)
- ふってん: 447.6°C at 760 mmHg
- フラッシュポイント: 224.5 °C
- 屈折率: 1.5310 (estimate)
- PSA: 62.32000
- LogP: 1.87470
- ようかいせい: 自信がない
5-methoxy-1H-indole-2-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- RTECS番号:NL6005000
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
- セキュリティ用語:S22;S24/25
5-methoxy-1H-indole-2-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-methoxy-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1828-5G |
5-methoxy-1H-indole-2-carboxylic acid |
4382-54-1 | 95% | 5g |
¥ 290.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032708-25g |
5-Methoxy-1H-indole-2-carboxylic acid |
4382-54-1 | 98% | 25g |
¥504.00 | 2024-05-13 | |
TRC | M262810-2500mg |
5-Methoxyindole-2-carboxylic Acid |
4382-54-1 | 2500mg |
$155.00 | 2023-05-18 | ||
Enamine | EN300-96643-50.0g |
5-methoxy-1H-indole-2-carboxylic acid |
4382-54-1 | 95.0% | 50.0g |
$290.0 | 2025-03-21 | |
eNovation Chemicals LLC | D696184-25g |
5-Methoxyindole-2-carboxylic Acid |
4382-54-1 | 97% | 25g |
$135 | 2023-08-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M14951-5G |
5-methoxy-1H-indole-2-carboxylic acid |
4382-54-1 | 5g |
¥921 | 2023-11-12 | ||
Enamine | EN300-96643-0.25g |
5-methoxy-1H-indole-2-carboxylic acid |
4382-54-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-96643-2.5g |
5-methoxy-1H-indole-2-carboxylic acid |
4382-54-1 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
eNovation Chemicals LLC | D582444-50g |
5-METHOXYINDOLE-2-CARBOXYLIC ACID |
4382-54-1 | 95% | 50g |
$400 | 2024-05-24 | |
Alichem | A199000306-100g |
5-Methoxyindole-2-carboxylic acid |
4382-54-1 | 98% | 100g |
$516.18 | 2023-09-01 |
5-methoxy-1H-indole-2-carboxylic acid 関連文献
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1. XXXVIII.—The methoxyindoles and their derivativesKenneth Guy Blaikie,William Henry Perkin J. Chem. Soc. Trans. 1924 125 296
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Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497
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3. Isolation and structures of 1,2,3,4-tetrahydro-1,4-dioxopyrazino[1,2-a]indoles from cultures of Penicillium terlikowskiiM. S. Ali,J. S. Shannon,A. Taylor J. Chem. Soc. C 1968 2044
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Trieu N. Trinh,Eileen A. McLaughlin,Christopher P. Gordon,Ilana R. Bernstein,Victoria J. Pye,Kate A. Redgrove,Adam McCluskey Org. Biomol. Chem. 2017 15 3046
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5. Isolation and structures of 1,2,3,4-tetrahydro-1,4-dioxopyrazino[1,2-a]indoles from cultures of Penicillium terlikowskiiM. S. Ali,J. S. Shannon,A. Taylor J. Chem. Soc. C 1968 2044
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Mark S. Tichenor,Dale L. Boger Nat. Prod. Rep. 2008 25 220
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R. N. Prasad Tulichala,K. C. Kumara Swamy Org. Biomol. Chem. 2016 14 4519
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Mark S. Tichenor,Dale L. Boger Nat. Prod. Rep. 2008 25 220
5-methoxy-1H-indole-2-carboxylic acidに関する追加情報
Introduction to 5-methoxy-1H-indole-2-carboxylic acid (CAS No. 4382-54-1)
5-methoxy-1H-indole-2-carboxylic acid, with the chemical formula C9H7NO2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid belongs to the indole family, characterized by a benzene ring fused with a pyrrole ring. The presence of a methoxy group at the 5-position and a carboxylic acid moiety at the 2-position imparts unique chemical and biological properties, making it a valuable intermediate in synthetic chemistry and drug development.
The compound is formally known as 5-methoxy-1H-indole-2-carboxylic acid (CAS No. 4382-54-1), and its molecular structure exhibits remarkable versatility in forming various derivatives. Its indole core is a privileged scaffold in medicinal chemistry, frequently explored for its potential biological activity. The carboxylic acid group at the 2-position allows for further functionalization, enabling the synthesis of complex molecules such as amides, esters, and other pharmacophores.
In recent years, 5-methoxy-1H-indole-2-carboxylic acid has garnered considerable attention due to its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with anti-inflammatory, antimicrobial, and anticancer properties. The methoxy substituent at the 5-position enhances the compound's solubility and bioavailability, which are critical factors in drug formulation.
One of the most compelling aspects of 5-methoxy-1H-indole-2-carboxylic acid is its utility as a precursor in the synthesis of biologically active indole derivatives. For instance, it serves as a key intermediate in producing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The compound's ability to undergo regioselective reactions makes it an indispensable tool for medicinal chemists seeking to optimize drug candidates.
The pharmaceutical industry has been particularly interested in 5-methoxy-1H-indole-2-carboxylic acid due to its potential applications in treating neurological disorders. Indole derivatives are known to interact with various neurotransmitter systems, offering promise for conditions such as depression, anxiety, and neurodegenerative diseases. Preclinical studies have demonstrated that certain analogs of this compound exhibit significant therapeutic effects by modulating synaptic transmission and neuroinflammation.
Moreover, 5-methoxy-1H-indole-2-carboxylic acid has found relevance in the field of oncology. Its structural motif is present in several FDA-approved drugs that exhibit potent antitumor activity. Researchers are exploring its derivatives as potential chemotherapeutic agents, aiming to enhance their efficacy while minimizing side effects. The carboxylic acid functionality allows for modifications that can improve binding affinity to target proteins involved in cancer cell proliferation and survival.
The synthesis of 5-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions starting from readily available aromatic precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been employed to introduce desired functional groups with high precision.
In academic research, 5-methoxy-1H-indole-2-carboxylic acid continues to be a subject of investigation due to its structural complexity and functional diversity. Studies have focused on understanding its reactivity patterns and developing novel synthetic routes that expand its utility. Computational modeling has also played a crucial role in predicting the behavior of this compound under different conditions, aiding experimental design and optimization.
The safety profile of 5-methoxy-1H-indole-2-carboxylic acid is another area of interest. While it is not classified as hazardous under standard laboratory conditions, proper handling procedures must be followed to ensure worker safety. Its stability under various environmental conditions has been studied to determine optimal storage and transportation practices. These considerations are essential for maintaining product integrity throughout the supply chain.
The future prospects for 5-methoxy-1H-indole-2-carboxylic acid are promising, with ongoing research expected to uncover new applications across multiple therapeutic areas. Collaborative efforts between academia and industry are likely to drive innovation, leading to the discovery of next-generation drugs based on this versatile scaffold. As computational tools become more sophisticated, virtual screening methods will further accelerate the identification of promising candidates derived from 5-methoxy-1H-indole-2-carboxylic acid.
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